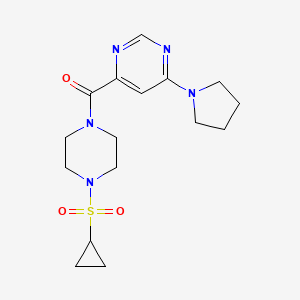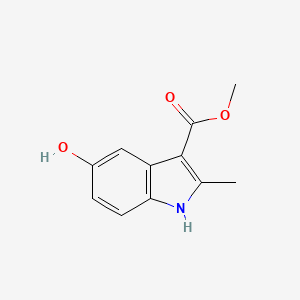
methyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate is a chemical compound with the molecular formula C10H9NO3 . It is an active compound that can be used in the synthesis of various derivatives .
Synthesis Analysis
The synthesis of indole derivatives, including this compound, has been a subject of research in recent years . One efficient procedure involves the use of commercially available anilines properly functionalized by different electron-withdrawing and -donating groups through a palladium-catalyzed intramolecular oxidative coupling . The conversion of a variety of enamines into the relevant indole was optimized by exposing the neat mixture of reactants to microwave irradiation .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a heterocyclic indole ring, a carboxylate group, and a hydroxy group . The InChI code for this compound is 1S/C10H9NO3/c1-14-10(13)8-5-11-9-3-2-6(12)4-7(8)9/h2-5,11-12H,1H3 .Chemical Reactions Analysis
Indole derivatives, including this compound, can undergo various chemical reactions. For instance, they can be synthesized from commercially available anilines through a palladium-catalyzed intramolecular oxidative coupling . They can also be used in the synthesis of 2-phenylthiomethyl-indole derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 191.19 . It is stored at room temperature .Scientific Research Applications
Synthesis and Manufacturing
- The compound has been synthesized through different methods for manufacturing purposes. For instance, Nenitzescu's method was used to produce over 60 kg of 5-hydroxy-2-methyl-1H-indole-3-carboxylic acid ethyl ester and over 20 kg of 5-hydroxy-2-methyl-1H-indole, demonstrating the feasibility of large-scale production of this compound or similar products (Huang et al., 2010).
Biological Evaluation and Inhibition Properties
- Ethyl 5-hydroxyindole-3-carboxylate derivatives have been evaluated for their biological activity, particularly as efficient inhibitors of human 5-lipoxygenase, an enzyme involved in the biosynthesis of pro-inflammatory leukotrienes. These derivatives show promise for pharmacotherapy in inflammatory and allergic diseases (Peduto et al., 2014).
- Novel substituted 5-hydroxy-2-aminomethyl-1H-indole-3-carboxylic acids and their derivatives have demonstrated antiviral properties against viruses like bovine viral diarrhea virus (BVDV), hepatitis C virus (HCV), and influenza A virus (Ivachtchenko et al., 2015).
Structural and Chemical Studies
- Methyl 5-methoxy-1H-indole-2-carboxylate (MMIC), a closely related compound, has been characterized using spectroscopic methods (FT-IR, FT-Raman, UV, NMR) to explore its electronic nature, reactivity, and non-linear optical properties. This analysis helps in understanding the chemical and physical properties of similar indole derivatives (Almutairi et al., 2017).
Antiviral and Anti-hepatitis B Virus Activities
- A series of ethyl 5-hydroxyindole-3-carboxylates has been synthesized and evaluated for their anti-hepatitis B virus (HBV) activities. Among these, specific compounds displayed significant anti-HBV activity, more potent than the positive control lamivudine (Zhao et al., 2006).
Cytotoxicity and Biological Activities
- Derivatives of methyl-5-(hydroxymethyl)-2-furan carboxylate, structurally related to the compound , have shown cytotoxicity against cancer cell lines and antimicrobial activity against Gram-positive and Gram-negative bacteria. This highlights the potential of indole derivatives in cancer and antimicrobial research (Phutdhawong et al., 2019).
Mechanism of Action
While the specific mechanism of action for methyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate is not mentioned in the search results, it’s worth noting that indole derivatives have been found to have various biological activities. They play a significant role in cell biology and have been used as biologically active compounds for the treatment of various disorders .
Safety and Hazards
While specific safety and hazard information for methyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate is not available, similar compounds have been associated with certain hazards. For instance, Methyl 3-hydroxy-5-methoxy-1-phenyl-1H-indole-2-carboxylate has hazard statements H315 - H317 - H319 - H410 .
Future Directions
The indole moiety, including methyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate, is a significant framework in many natural products and synthetic pharmaceuticals . The investigation of novel methods of synthesis has attracted the attention of the chemical community . Therefore, future research may focus on developing more efficient synthesis methods and exploring the potential biological activities of these compounds.
properties
IUPAC Name |
methyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-6-10(11(14)15-2)8-5-7(13)3-4-9(8)12-6/h3-5,12-13H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXXVBVKEXFMIHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)O)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

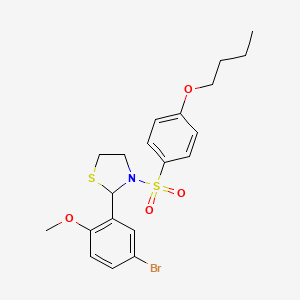
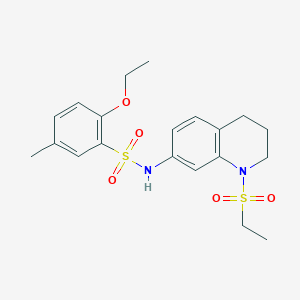

![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-(4-isopropylphenyl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2497734.png)

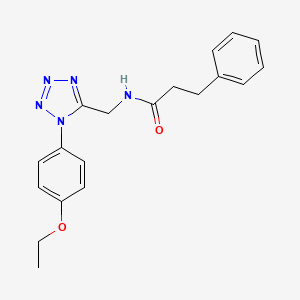
![N-[2-[(4-bromophenyl)methyl]pyrazol-3-yl]-2-chloropyridine-3-carboxamide](/img/structure/B2497742.png)
![2-[Bromo(difluoro)methyl]-5-nitro-1H-benzimidazole](/img/structure/B2497744.png)
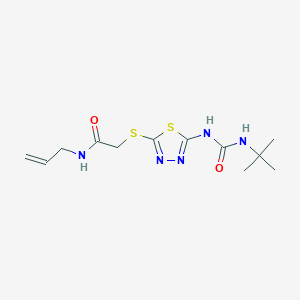
![1-(2,1,3-Benzothiadiazol-4-yl)-N-[(5-tert-butyl-1,2-oxazol-3-yl)methyl]methanamine](/img/structure/B2497746.png)
![2-Cyclopropyl-N-[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]acetamide](/img/structure/B2497748.png)
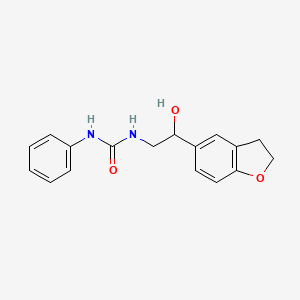
![N-[(3-chlorophenyl)(cyano)methyl]-2-({[(furan-2-yl)methyl]carbamoyl}amino)acetamide](/img/structure/B2497751.png)
